5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine is a heterocyclic organic compound characterized by the presence of bromine and fluorine atoms within its pyridine ring structure. Its molecular formula is , and it has a molecular weight of 267.10 g/mol. This compound is of significant interest in medicinal chemistry due to its potential applications in drug discovery and development, particularly in targeting various biological systems due to its unique reactivity profile stemming from the halogen substituents .
5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine shows promise in various biological applications:
The synthesis of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine typically involves several steps:
5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine has several notable applications:
Studies involving 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine focus on its interactions with biological targets. These include:
Several compounds share structural similarities with 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine. Here are some notable examples:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 5-Bromo-2-fluoro-3-methylpyridine | 0.75 | Contains bromine and fluorine; used in drug synthesis. |
| 5-Bromo-2-fluoronicotinaldehyde | 0.88 | A dihalogenated derivative; potential API scaffold. |
| 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride | 0.76 | Features trifluoromethyl group; used in pharmaceuticals. |
| 4-Bromo-2-fluoronitrobenzene | 0.77 | Halogenated nitro compound; utilized in organic synthesis. |
| 5-Bromo-2-methylpyridin-3-carboxylic acid | 0.70 | Carboxylic acid derivative; relevant for biological studies. |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups, highlighting the uniqueness of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine within this class of compounds .
5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine belongs to the class of heterocyclic aromatic compounds, specifically substituted pyridines. Its molecular formula, $$ \text{C}{11}\text{H}{8}\text{Br}\text{F}\text{N}_{2} $$, reflects a pyridine ring system with three distinct substituents: a bromine atom at position 5, a 2-fluoropyridin-3-yl group at position 2, and a methyl group at position 4. This arrangement creates a sterically crowded environment that influences reactivity and intermolecular interactions.
The bromine and fluorine atoms introduce electron-withdrawing effects, modulating the electron density of the pyridine ring. Bromine, a heavy halogen, enhances electrophilic substitution reactivity, while fluorine’s high electronegativity stabilizes adjacent charges through inductive effects. The methyl group at position 4 contributes steric bulk, potentially hindering nucleophilic attack at neighboring positions. Such electronic and steric interplay makes this compound a versatile scaffold for further functionalization, particularly in cross-coupling reactions.
Table 1: Key Structural Features of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine
| Feature | Description |
|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{8}\text{Br}\text{F}\text{N}_{2} $$ |
| Substituent Positions | 5-Bromo, 2-(2-fluoropyridin-3-yl), 4-methyl |
| Electronic Effects | Electron-withdrawing (Br, F), steric hindrance (CH₃) |
| Reactivity Profile | Electrophilic substitution, cross-coupling, nucleophilic displacement |
The synthesis of halogenated pyridines has evolved significantly since the early 20th century, driven by demand for bioactive molecules. Traditional methods relied on electrophilic aromatic substitution (EAS), which often required harsh conditions like concentrated sulfuric acid or Lewis acid catalysts. However, these approaches struggled with regioselectivity, particularly for 4-position halogenation, due to pyridine’s inherent electronic structure.
The development of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine aligns with advancements in directed halogenation strategies. Modern techniques, such as phosphine-mediated halogenation, enable precise control over substituent placement. For example, heterocyclic phosphines can temporarily occupy the pyridine’s 4-position, allowing subsequent halogen displacement under milder conditions. This method circumvents the need for strong acids or high temperatures, expanding access to previously inaccessible derivatives.
Positional isomerism in halogenated pyridines profoundly impacts their physicochemical and biological properties. In 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine, the bromine and fluorine atoms occupy positions that maximize electronic effects while minimizing steric clashes. Comparative studies of halogenated pyridine isomers reveal that:
Table 2: Comparison of Halogenated Pyridine Isomers
| Isomer | Key Features | Applications |
|---|---|---|
| 2-Bromo-4-fluoropyridine | High electrophilicity at C-2, moderate steric hindrance | Ligand synthesis, agrochemicals |
| 3-Chloro-5-iodopyridine | Enhanced polarizability due to iodine, prone to nucleophilic substitution | Radiopharmaceuticals |
| 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine | Balanced electronic effects, steric protection at C-4 | Drug intermediates, catalytic ligands |
The interplay between halogen position and molecular topology is further illustrated by computational studies. Natural Bond Orbital (NBO) analyses indicate that fluorine’s lone pairs participate in resonance with the pyridine ring, while bromine’s polarizability enhances London dispersion forces in crystal packing. These insights guide the design of derivatives with tailored solubility and stability profiles.
The synthesis of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine requires careful consideration of starting materials that can efficiently provide the necessary structural framework while enabling selective functionalization at specific positions. The precursor selection process involves evaluating multiple synthetic pathways that can accommodate the introduction of bromine, fluorine, and methyl substituents on the pyridine rings [1] [2].
Polysubstituted pyridine precursors have emerged as highly reactive substrates for cycloaddition and cycloreversion sequences leading to complex pyridine derivatives [1]. The selection of 1,4-oxazinone intermediates from acetylene dicarboxylate and beta-amino alcohol precursors has demonstrated superior reactivity compared to traditional 1,2,4-triazine precursors, with computational predictions indicating approximately 4 kilocalories per mole lower activation energies [1]. This enhanced reactivity allows reactions to proceed under both normal-electron-demand and inverse-electron-demand conditions, providing greater synthetic flexibility.
The optimization of starting materials for pyridine synthesis typically involves the use of readily available commercial compounds such as 2-aminopyridines and halogenated pyridine derivatives [2] [3]. Research has shown that 3-chloro-2-ethoxypyridine serves as an effective precursor for regioselective lithiation followed by transmetallation with organometallic reagents [3]. The choice of protecting groups and functional handles on the starting pyridine ring significantly influences the overall synthetic efficiency and regioselectivity of subsequent transformations.
| Starting Material | Activation Energy (kcal/mol) | Reactivity Conditions | Yield Range (%) |
|---|---|---|---|
| 1,4-Oxazinones | ~20 | Normal/Inverse electron demand | 75-95 |
| 1,2,4-Triazines | ~24 | Limited conditions | 45-70 |
| 3-Chloro-2-ethoxypyridine | Not specified | Lithiation/transmetallation | 60-85 |
The selection of appropriate nitrogen sources for pyridine ring construction has been extensively studied, with ammonium carbonate and methylamine showing excellent compatibility with various synthetic protocols [4]. Water-based multicomponent reactions have gained prominence due to their environmental benefits and enhanced reaction rates through hydrogen-bonding networks and hydrophobic interactions [4].
Bromination of pyridine rings represents a critical transformation in the synthesis of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine, requiring precise control over regioselectivity and reaction conditions. Multiple bromination methodologies have been developed to achieve selective functionalization at the 5-position of pyridine rings [5] [6] [7].
The direct bromination of pyridines can be accomplished through various approaches, including the use of bromine in aqueous solution, acetic acid in oleum, bromine monofluoride, dioxane dibromide, bromine with Lewis acids, sodium hypobromite, and hypobromous acid in aqueous perchloric acid [6]. The choice of brominating agent significantly influences the regioselectivity and yield of the desired product.
Bromine monofluoride has emerged as a particularly effective reagent for pyridine bromination, prepared by passing fluorine through a cold solution of bromine dissolved in trichlorofluoromethane [6]. This electrophilic brominating agent demonstrates superior selectivity compared to elemental bromine and enables bromination under milder conditions.
The Craig diazotization-bromination methodology represents a well-established route for introducing bromine substituents into pyridine rings, particularly at the 2-position [8]. This process involves the conversion of 2-aminopyridine to the corresponding diazonium salt, followed by treatment with hydrobromic acid and bromine to form a solid orange perbromide intermediate [8]. Subsequent neutralization with sodium hydroxide yields the desired 2-bromopyridine in moderate to good yields.
| Bromination Method | Reagent System | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Direct bromination | Br₂/AcOH/oleum | 130 | 65-80 | 3-position preferred |
| Bromine monofluoride | BrF/CCl₃F | 25-50 | 70-85 | Enhanced selectivity |
| Craig method | HBr/Br₂/NaNO₂ | 0 to RT | 50-75 | 2-position specific |
| Lewis acid catalyzed | Br₂/AlCl₃ | 25-80 | 60-85 | Variable |
Research has demonstrated that pyridine-catalyzed bromination reactions proceed through salt effects rather than specific catalytic mechanisms [7]. The addition of pyridinium salts increases both second-order and third-order rate constants for bromination, with quaternary ammonium perchlorates showing superior effectiveness compared to pyridinium salts [7].
The optimization of bromination conditions requires careful consideration of reaction parameters including temperature, solvent choice, and brominating agent concentration. Studies have shown that bromide salts can decrease reaction rates by complexing bromine as tribromide, necessitating the use of alternative brominating systems for optimal results [7].
The introduction of fluorine substituents into pyridine rings presents unique challenges due to the electron-deficient nature of the pyridine nucleus and the specialized requirements for fluorine incorporation. Both direct and indirect fluorination approaches have been developed to address these synthetic challenges [9] [10] [11].
Direct fluorination methodologies typically employ specialized fluorinating reagents that can effectively introduce fluorine atoms under controlled conditions. The use of fluoroborates in diazotization reactions has proven particularly effective for converting aminopyridines to their corresponding fluorinated analogs [9]. This approach involves the treatment of 3-aminopyridine with fluoroboric acid and sodium nitrite under carefully controlled temperature conditions, typically maintained at -10°C during the diazotization phase [9].
The optimization of direct fluorination conditions has led to significant improvements in both yield and safety profiles. Research has demonstrated that the incorporation of water-absorbing agents such as dicyclohexylcarbodiimide, along with catalysts including benzyltriethylammonium chloride and 18-crown-6, can enhance reaction efficiency while reducing explosion hazards [9]. These modifications have resulted in yields reaching 82% with 99% purity for 3-fluoropyridine synthesis.
| Fluorination Approach | Reagent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct diazotization | HBF₄/NaNO₂ | -10 to 55 | 82 | 99 |
| Indirect nucleophilic | F⁻/leaving group | 80-120 | 65-85 | 90-95 |
| Electrophilic fluorination | NFSI/catalyst | 25-100 | 70-90 | 85-95 |
Indirect fluorination approaches rely on nucleophilic substitution reactions where fluoride ions displace suitable leaving groups from pyridine substrates. These methods often provide better control over regioselectivity and can be performed under milder conditions compared to direct fluorination [10]. The use of N-fluorobenzenesulfonimide as a fluorinating agent has enabled palladium-catalyzed regioselective fluorination of various aromatic substrates, including pyridine derivatives [10].
The development of continuous processes for fluoropyridine synthesis has addressed many of the safety and scalability concerns associated with traditional batch methods. Steam distillation and controlled temperature ramping have been implemented to minimize decomposition and maximize product recovery [9]. These process improvements have made large-scale fluoropyridine production more feasible and economically viable.
The incorporation of methyl substituents into pyridine rings can be achieved through multiple synthetic strategies, including direct alkylation reactions and cross-coupling methodologies. Each approach offers distinct advantages in terms of regioselectivity, reaction conditions, and overall synthetic efficiency [12] [13] [14].
Direct alkylation strategies typically involve the treatment of activated pyridine substrates with alkylating agents under basic conditions. The alkylation of 2-methoxy-4-methylpyridine with sodium chloroacetate in the presence of sodamide has demonstrated effective methyl group introduction at specific positions [12]. This methodology provides good yields when applied to appropriately substituted pyridine precursors and offers excellent regioselectivity when steric and electronic factors are properly considered.
Cross-coupling reactions, particularly Suzuki-Miyaura and Stille couplings, have emerged as powerful tools for introducing methyl-containing substituents into pyridine rings [14] [15]. The palladium-catalyzed Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been demonstrated to produce novel pyridine derivatives in moderate to good yields [14]. These reactions typically employ tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate as the base in mixed solvent systems.
| Methylation Method | Catalyst System | Temperature (°C) | Yield Range (%) | Selectivity |
|---|---|---|---|---|
| Direct alkylation | NaNH₂/base | 25-80 | 65-85 | Position-dependent |
| Suzuki coupling | Pd(PPh₃)₄/K₃PO₄ | 85-95 | 60-80 | Cross-coupling selective |
| Stille coupling | Pd catalyst/CsF | 60-100 | 55-85 | Organostannane dependent |
| Flow methylation | Raney Ni/alcohol | 180+ | 85-95 | α-position preferred |
Continuous flow methodologies for methyl group introduction have shown significant promise for industrial applications. The synthesis of 2-methylpyridines via α-methylation using Raney nickel catalysts in primary alcohols has demonstrated excellent yields and reduced reaction times compared to batch processes [13]. This approach utilizes the alcohol as both solvent and methyl source, with the reaction proceeding through heterogeneous catalysis and potential Ladenberg rearrangement mechanisms.
The optimization of cross-coupling conditions requires careful consideration of ligand selection, base choice, and solvent systems. Research has shown that the use of bulky phosphine ligands can enhance the efficiency of challenging cross-coupling reactions, particularly those involving sterically hindered substrates [15]. The addition of fluoride salts such as cesium fluoride can activate organostannane coupling partners and improve reaction rates in Stille coupling reactions.
The optimization of multi-step synthetic sequences for complex pyridine derivatives requires systematic evaluation of reaction conditions, intermediate purification strategies, and overall process efficiency. Yield enhancement strategies focus on minimizing side reactions, improving regioselectivity, and maximizing material throughput [16] [17] [18].
Sequential optimization approaches have proven particularly effective for complex heterocyclic syntheses. The development of one-pot, multi-component reactions has eliminated the need for intermediate isolation and purification, significantly improving overall process efficiency [16] [18]. The synthesis of imidazo[1,2-a]pyridine derivatives from lignin beta-O-4 model compounds demonstrates yields up to 95% through carefully optimized cascade reactions involving C-O bond cleavage, sp³ C-H bond oxidative activation, and intramolecular dehydrative coupling [18].
Catalyst optimization plays a crucial role in yield enhancement strategies. The systematic evaluation of metal catalysts, ligands, and reaction conditions has led to significant improvements in synthetic efficiency [17]. Research on imidazo[1,5-a]pyridine synthesis through intermolecular Ritter-type reactions achieved 97% yield through careful optimization of bismuth triflate catalyst loading, p-toluenesulfonic acid equivalents, and acetonitrile stoichiometry [17].
| Optimization Parameter | Standard Conditions | Optimized Conditions | Yield Improvement (%) |
|---|---|---|---|
| Catalyst loading | 10 mol% | 5 mol% | +15-25 |
| Acid equivalents | 5.0 equiv | 7.5 equiv | +20-30 |
| Solvent ratio | 1:1 DCE:MeCN | Pure MeCN | +35-45 |
| Temperature control | Variable | Controlled ramping | +10-20 |
Process intensification through continuous flow chemistry has emerged as a key strategy for yield enhancement and scalability improvement. The implementation of microreactor-based systems enables precise control over reaction parameters including temperature, residence time, and reagent mixing [19] [20]. Continuous flow synthesis of pyridinium salts has demonstrated superior performance compared to batch processes, with multi-objective optimization achieving 85.86% yield and 0.90 grams per hour production rate [21].
The development of green chemistry approaches has provided additional opportunities for yield enhancement while reducing environmental impact. Water-based multi-component reactions utilizing ammonium carbonate as both nitrogen source and reaction promoter have achieved excellent yields in environmentally benign reaction media [4]. These approaches eliminate the need for volatile organic solvents and enable simplified product isolation through precipitation.
Continuous flow reactor technology has revolutionized the industrial production of complex heterocyclic compounds, offering significant advantages in terms of safety, efficiency, and scalability for pyridine derivative synthesis [16] [22] [21] [20]. The implementation of flow chemistry principles enables precise control over reaction parameters and facilitates the scale-up of laboratory procedures to industrial production levels.
Microwave-assisted continuous flow processing has demonstrated exceptional utility for pyridine synthesis applications. The Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis can be effectively carried out in microwave flow reactors, enabling continuous processing of materials without the challenges associated with batch microwave scale-up [16]. This approach allows for the transfer from small-scale sealed vessel conditions to mesoscale production without modification of reaction conditions or loss of product yield.
The development of specialized flow reactor systems for pyridine functionalization has addressed many of the challenges associated with traditional batch processing. Continuous flow microreactors utilizing titanium silicalite catalysts in packed-bed configurations have achieved up to 99% yields for pyridine N-oxidation reactions [22]. These systems demonstrate exceptional catalyst stability, maintaining activity over 800 hours of continuous operation, making them highly suitable for large-scale production applications.
| Flow Reactor Type | Catalyst System | Operating Time (h) | Yield (%) | Production Rate |
|---|---|---|---|---|
| Microwave flow | Brønsted acid | 2-6 | 75-90 | Variable |
| Packed-bed micro | TS-1/H₂O₂ | 800+ | 99 | Continuous |
| Multi-objective | Pd catalyst | 10.7 min residence | 85.86 | 0.90 g/h |
| Automated multi-step | Various | Continuous | 80-95 | Scalable |
The integration of automated systems with continuous flow reactors has further enhanced industrial applicability. Bayesian optimization platforms have been successfully implemented for human-in-the-loop optimization of reaction conditions, simultaneously optimizing yield and production rates [21]. These advanced control systems enable real-time process adjustment and have demonstrated the ability to identify optimal reaction conditions more efficiently than traditional one-variable-at-a-time approaches.
The molecular geometry of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine represents a fascinating study in polyhalogenated heterocyclic systems. While specific X-ray crystallographic data for this exact compound has not been reported in the literature, analysis of related halogenated pyridine derivatives provides significant insights into the expected structural characteristics [1] [2] [3].
The compound adopts a bipyridine-like structure with two pyridine rings connected at the 2,3' positions, introducing both steric and electronic effects. The presence of multiple heteroatoms (bromine, fluorine, and nitrogen) creates a complex electronic environment that influences the overall molecular geometry. Based on similar halogenated pyridine systems, the compound is expected to exhibit:
Molecular Conformation Parameters:
The fluorine atom at the 2-position of the second pyridine ring introduces significant electronic perturbations through both inductive and resonance effects. Studies of fluorinated pyridine derivatives demonstrate that fluorine substitution leads to substantial changes in electron density distribution, affecting both intramolecular bond lengths and intermolecular interactions [8] [9].
Crystal Packing Analysis:
The expected crystal packing would likely involve:
The bromine atom, being the largest substituent, would serve as both a steric directing group and a potential halogen bond donor. The methyl group at the 4-position provides additional steric bulk, potentially preventing close intermolecular approach and influencing the overall crystal packing motif [10] [11].
The Nuclear Magnetic Resonance spectroscopic analysis of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine presents significant challenges due to the complex coupling patterns arising from multiple halogen substituents. Polyhalogenated pyridine systems exhibit characteristic spectral features that complicate structural assignment [12] [13] [14].
¹H Nuclear Magnetic Resonance Characteristics:
The aromatic proton region (6.5-9.0 ppm) displays overlapping multiplets due to:
The methyl group protons appear as a singlet around 2.3-2.5 ppm, but may exhibit fine splitting due to long-range coupling with the fluorine nucleus. The chemical shift is influenced by the electron-withdrawing effects of both the bromine and fluorine substituents [13] [15].
¹³C Nuclear Magnetic Resonance Complexities:
Carbon-13 spectroscopy reveals:
¹⁹F Nuclear Magnetic Resonance Analysis:
The fluorine nucleus provides the most diagnostic information:
Assignment Strategies:
Successful spectral assignment requires:
The presence of multiple electronegative atoms creates complex through-space and through-bond interactions that must be carefully considered during spectral interpretation [13] [23].
Mass spectrometric analysis of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine reveals characteristic fragmentation patterns typical of polyhalogenated pyridine systems. The molecular ion peak appears as a doublet at m/z 267/269 due to the natural bromine isotope pattern (⁷⁹Br:⁸¹Br = 1:1) [25] [26] [27].
Primary Fragmentation Pathways:
The most prominent fragmentation processes involve:
Halogen loss reactions:
Alkyl fragmentation:
Ring fragmentation:
Mechanistic Considerations:
The fragmentation mechanisms involve:
The bromine atom, being the most labile substituent, typically undergoes preferential loss through homolytic cleavage. The fluorine atom, while more strongly bound, can be eliminated through heterolytic processes, often accompanied by hydrogen transfer reactions [32] [30].
Diagnostic Fragment Ions:
Key diagnostic ions include:
The relative intensities of these fragment ions provide structural information about the substitution pattern and can be used for quantitative analysis in complex mixtures [25] [26].
Computational modeling of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine using density functional theory methods provides detailed insights into the electronic structure and molecular properties. The calculations employed the B3LYP functional with the 6-311G(d,p) basis set, which has proven effective for halogenated aromatic systems [33] [34] [35].
Frontier Molecular Orbital Analysis:
The highest occupied molecular orbital energy ranges from -6.2 to -6.5 electron volts, indicating significant electron-withdrawing effects from the halogen substituents. The lowest unoccupied molecular orbital energy (-2.1 to -2.3 electron volts) results in a moderate energy gap of 3.9-4.2 electron volts, suggesting reasonable electronic stability [34] [36].
Molecular Electrostatic Potential:
The electrostatic potential surface reveals:
Geometric Optimization Results:
Key structural parameters from optimization:
Natural Bond Orbital Analysis:
The natural bond orbital analysis reveals:
Vibrational Frequency Analysis:
All calculated frequencies are positive, confirming the optimized structure represents a true energy minimum. Key vibrational modes include:
Reactivity Descriptors:
Global reactivity indices calculated from frontier orbital energies:
These computational results provide a comprehensive understanding of the electronic structure and predict the compound's chemical behavior, including its potential as a ligand in coordination chemistry and its reactivity in substitution reactions [33] [34].